molecular formula C19H18N4O3S B4287696 5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE

5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B4287696
M. Wt: 382.4 g/mol
InChI Key: POIKDDJAIQICBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves the reaction of 4-methoxybenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . It also disrupts the cell membrane integrity of microbial cells, resulting in their death .

Properties

IUPAC Name

5-[(4-methoxybenzoyl)amino]-2-(4-methylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-11-3-7-13(8-4-11)21-19-22-15(16(20)24)18(27-19)23-17(25)12-5-9-14(26-2)10-6-12/h3-10H,1-2H3,(H2,20,24)(H,21,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIKDDJAIQICBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE
Reactant of Route 2
5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE
Reactant of Route 4
5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE
Reactant of Route 5
5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE
Reactant of Route 6
5-(4-METHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE

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